molecular formula C21H16N4O4S2 B4138148 2-Hydroxy-5-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid

2-Hydroxy-5-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid

Cat. No.: B4138148
M. Wt: 452.5 g/mol
InChI Key: OBVHCVWQEQNNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is a complex organic compound that features a unique structure combining benzoylamino, thiazole, and hydroxybenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactionsThe final step involves coupling the thiazole derivative with 2-hydroxybenzoic acid under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-[[4-(2-benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S2/c1-11-17(31-21(22-11)25-18(27)12-5-3-2-4-6-12)15-10-30-20(24-15)23-13-7-8-16(26)14(9-13)19(28)29/h2-10,26H,1H3,(H,23,24)(H,28,29)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVHCVWQEQNNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC(=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.